2-Methoxy-1-(3-nitrophenyl)naphthalene

Catalog No.
S14754536
CAS No.
922511-82-8
M.F
C17H13NO3
M. Wt
279.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxy-1-(3-nitrophenyl)naphthalene

CAS Number

922511-82-8

Product Name

2-Methoxy-1-(3-nitrophenyl)naphthalene

IUPAC Name

2-methoxy-1-(3-nitrophenyl)naphthalene

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

InChI

InChI=1S/C17H13NO3/c1-21-16-10-9-12-5-2-3-8-15(12)17(16)13-6-4-7-14(11-13)18(19)20/h2-11H,1H3

InChI Key

OCBYAHCCSZCYKK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C3=CC(=CC=C3)[N+](=O)[O-]

2-Methoxy-1-(3-nitrophenyl)naphthalene is an organic compound characterized by the presence of a methoxy group and a nitrophenyl substituent on a naphthalene backbone. Its molecular formula is C16H15N1O3C_{16}H_{15}N_{1}O_{3}, and it features a naphthalene ring system with a methoxy group (-OCH₃) at one position and a nitro group (-NO₂) at the meta position of the phenyl ring. This compound is notable for its potential applications in various fields, including pharmaceuticals and materials science.

The chemical behavior of 2-Methoxy-1-(3-nitrophenyl)naphthalene can be influenced by the functional groups present. The methoxy group can undergo electrophilic aromatic substitution reactions, while the nitro group can participate in nucleophilic aromatic substitutions due to its electron-withdrawing nature. The compound can also undergo reduction reactions, particularly with the nitro group, which can be converted into an amine under appropriate conditions.

Compounds containing nitroaromatic structures often exhibit significant biological activities. Nitroaromatic compounds are known for their antibacterial, anticancer, and anti-inflammatory properties. The nitro group in 2-Methoxy-1-(3-nitrophenyl)naphthalene may contribute to its bioactivity through mechanisms involving bioactivation and interaction with cellular targets. Studies have shown that nitro groups can be reduced to form reactive species that interact with DNA and proteins, potentially leading to therapeutic effects or toxicity .

The synthesis of 2-Methoxy-1-(3-nitrophenyl)naphthalene can be achieved through several methods, including:

  • Electrophilic Aromatic Substitution: This method involves nitration of methoxynaphthalene derivatives followed by further substitution reactions.
  • Suzuki Coupling: This reaction allows for the coupling of aryl boronic acids with aryl halides, which can be utilized to introduce the nitrophenyl group onto the naphthalene framework .
  • Reduction Reactions: Starting from suitable nitroaromatic precursors, reduction can yield the desired compound through controlled conditions.

2-Methoxy-1-(3-nitrophenyl)naphthalene has potential applications in various domains:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug discovery.
  • Materials Science: Its unique structure could be utilized in developing organic electronic materials or dyes.
  • Research: It may be used as a chemical probe in studies involving electron transfer processes or photochemical applications.

Interaction studies involving 2-Methoxy-1-(3-nitrophenyl)naphthalene focus on its binding affinity and activity against various biological targets. Research indicates that nitroaromatic compounds often interact with biomolecules such as proteins and nucleic acids, leading to alterations in their function. Understanding these interactions is crucial for evaluating the therapeutic potential and toxicity of such compounds .

Several compounds share structural similarities with 2-Methoxy-1-(3-nitrophenyl)naphthalene, including:

  • 1-Naphthyl-4-methoxy-3-nitrobenzene: Similar in structure but differs in the position of substituents.
  • 4-Methoxy-2-nitronaphthalene: Contains a nitro group on the naphthalene ring but lacks the phenyl substituent.
  • Bis(4-methoxy-3-nitrophenyl)naphthalene: Features two nitrophenyl groups which may enhance biological activity compared to 2-Methoxy-1-(3-nitrophenyl)naphthalene.

Comparison Table

Compound NameStructure FeaturesUnique Aspects
2-Methoxy-1-(3-nitrophenyl)naphthaleneMethoxy and nitrophenyl substituentsBalanced electronic properties
1-Naphthyl-4-methoxy-3-nitrobenzeneDifferent positioning of substituentsPotentially different reactivity
4-Methoxy-2-nitronaphthaleneNitro on naphthalene without phenylFocused on naphthalene reactivity
Bis(4-methoxy-3-nitrophenyl)naphthaleneTwo nitrophenyl groupsIncreased potential for biological activity

XLogP3

4.6

Hydrogen Bond Acceptor Count

3

Exact Mass

279.08954328 g/mol

Monoisotopic Mass

279.08954328 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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